molecular formula C10H8ClNO2 B1601566 Quinoline-2-carboxylic acid hydrochloride CAS No. 89047-45-0

Quinoline-2-carboxylic acid hydrochloride

Cat. No. B1601566
CAS RN: 89047-45-0
M. Wt: 209.63 g/mol
InChI Key: DASZTFGYDXJWBT-UHFFFAOYSA-N
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Description

Quinoline-2-carboxylic acid hydrochloride, also referred to as Quinaldic acid, is a chemical compound with the empirical formula C9H6N2O2 · HCl . It’s a solid in form . It’s used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Microwave-assisted preparation of substituted anilides of quinaldic acid has been reported .


Molecular Structure Analysis

The molecular structure of Quinoline-2-carboxylic acid hydrochloride can be represented by the SMILES string O=C(O)C1=NC2=CC=CC=C2C=N1.Cl . More detailed structural information can be obtained from 2D or 3D molecular files .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It’s also known to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria .


Physical And Chemical Properties Analysis

Quinoline-2-carboxylic acid hydrochloride is a solid . Its molecular weight is 210.62 . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, etc., are not provided in the search results.

Safety And Hazards

According to the safety data sheet, Quinoline-2-carboxylic acid hydrochloride is classified as Acute Tox. 4 Oral, indicating it’s toxic if swallowed . It’s also classified as a combustible solid . Precautionary measures include avoiding release to the environment and wearing protective gear .

Future Directions

Quinoline and its derivatives are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, there is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

quinoline-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZTFGYDXJWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482091
Record name Quinoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2-carboxylic acid hydrochloride

CAS RN

89047-45-0
Record name Quinoline-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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